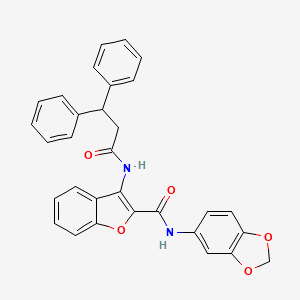

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide features a benzofuran core substituted with a benzodioxol moiety and a diphenylpropanamide group. Its molecular formula is C₃₁H₂₂N₂O₅, with a molecular weight of 502.52 g/mol. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and aromatic binding pockets .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N2O5/c34-28(18-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)33-29-23-13-7-8-14-25(23)38-30(29)31(35)32-22-15-16-26-27(17-22)37-19-36-26/h1-17,24H,18-19H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWAQXUEJXXVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, benzodioxole derivatives, and diphenylpropanamide. Common synthetic routes may involve:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

Introduction of Benzodioxole Group: This step may involve electrophilic aromatic substitution reactions.

Amidation Reaction: The final step often involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Pathway Modulation: Affecting various biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxol and Benzofuran Moieties

Compound A : N-(2H-1,3-Benzodioxol-5-yl)-3-(2-Chloro-6-Fluorobenzamido)-1-Benzofuran-2-Carboxamide (CAS: 872613-01-9)

- Molecular Formula : C₂₃H₁₄ClFN₂O₅

- Key Features: Replaces diphenylpropanamide with 2-chloro-6-fluorobenzamido.

- Pharmacological Insight : The chloro-fluoro substitution may improve metabolic stability compared to diphenylpropanamide, as halogens often reduce oxidative degradation .

Compound B : N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]hydroxylamine (MDA 2-Aldoxime Analog)

- Molecular Formula: C₁₁H₁₃NO₃

- Key Features :

- Contains a benzodioxol group but lacks the benzofuran core.

- Aldoxime functional group (-N-OH) enables metal coordination, contrasting with the amide in the target compound.

- Analytical Data: Characterized via GC-MS, NMR, and IR, with isomers noted due to the propylidene moiety .

Pharmacologically Active Analogues

Compound C : 3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole (Emrusolmine)

- Molecular Formula : C₁₆H₁₁BrN₂O₂

- Structural Contrast : Replaces benzofuran with a pyrazole ring, reducing aromatic surface area but introducing a Br atom for enhanced lipophilicity .

Compound D : rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-Methylpropan-2-Amine

Comparative Data Table

Functional and Pharmacological Insights

- Diphenylpropanamide vs.

- Benzofuran vs. Pyrazole Cores : Benzofuran’s rigid planar structure may favor intercalation in enzyme active sites, whereas pyrazole (Compound C) offers hydrogen-bonding versatility .

- Metal Coordination : Compound B’s aldoxime group supports metal chelation, unlike the target compound’s amide, which may limit such interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to link the benzofuran-carboxamide and diphenylpropanamide moieties .

- Protection/deprotection : Protect reactive groups (e.g., hydroxyl or amine) during synthesis to avoid side reactions .

- Purification : Employ column chromatography or recrystallization to isolate the final product. Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) and monitor purity via TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test activity against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Solubility and stability : Evaluate pharmacokinetic properties in simulated physiological buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between theoretical and experimental results be resolved?

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .

- X-ray crystallography : Resolve 3D conformation to confirm stereochemistry and hydrogen-bonding patterns .

- Alternative techniques : Use 2D NMR (e.g., COSY, NOESY) to clarify ambiguous proton assignments .

Q. What strategies are effective in elucidating the reaction mechanism of key synthetic steps?

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

- Isotopic labeling : Introduce or isotopes to track bond formation/cleavage in amide coupling .

- Computational modeling : Simulate transition states (e.g., with Gaussian) to predict energy barriers and regioselectivity .

Q. How does molecular conformation influence bioactivity, and what methods determine 3D structure?

- X-ray crystallography : Resolve crystal structures to identify bioactive conformations (e.g., planar benzofuran vs. twisted diphenylpropanamide) .

- Molecular docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) and validate via mutagenesis studies .

- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify substituents on the benzodioxole or diphenylpropanamide groups and assay activity .

- Pharmacophore modeling : Identify critical functional groups (e.g., amide bonds, aromatic rings) using software like Schrödinger .

- In silico ADMET : Predict bioavailability and toxicity (e.g., via SwissADME) to prioritize derivatives .

Q. What stability challenges exist under different conditions, and how can they be addressed?

- Photodegradation : Assess stability under UV light; use amber vials or add antioxidants (e.g., BHT) .

- Hydrolytic susceptibility : Test pH-dependent degradation (e.g., in acidic/alkaline buffers) and stabilize via prodrug strategies .

- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.